Verlukast-d6
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Overview
Description
Verlukast-d6 is a novel synthetic compound that has been developed in recent years for use in scientific research. It is a derivative of a naturally occurring compound, Verlukast, which has been used for centuries for its medicinal properties. The d6 version of Verlukast has been modified to increase its efficacy and specificity for use in laboratory experiments.
Scientific Research Applications
Pharmaceutical Reference Standards
Verlukast-d6 serves as a high-quality reference standard in pharmaceutical analysis . It is used to ensure the accuracy and calibration of analytical instruments, particularly in the quantification of drug substances and metabolites in biological samples. This is crucial for drug development and pharmacokinetic studies.
Biochemical Research
In biochemical research, Verlukast-d6 is utilized to study the drug’s metabolism and interaction with biological systems . It helps in understanding the enzymatic pathways involved in drug metabolism and can be used to identify potential side effects or drug-drug interactions.
Pharmacological Studies
Verlukast-d6’s role in pharmacology is centered around its function as a leukotriene receptor antagonist . It is used in research to explore new therapeutic applications beyond its traditional use in treating asthma, such as potential anti-inflammatory effects.
Medical Research
In medical research, Verlukast-d6 is applied in the investigation of treatment efficacy and safety . It aids in the evaluation of the pharmacological properties of Verlukast, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Synthesis
Verlukast-d6 is used as a labeled compound in chemical synthesis to track the incorporation of Verlukast into more complex molecules . This can be particularly useful in the synthesis of new drug candidates or in the study of reaction mechanisms.
Analytical Chemistry
In analytical chemistry, Verlukast-d6 is employed as an internal standard for chromatographic analyses . It helps in the accurate quantification of Verlukast in various matrices and ensures the reliability of the analytical results.
Industrial Applications
While not directly used in industrial processes, Verlukast-d6’s role in industrial applications lies in its use as a standard for quality control in the production of pharmaceuticals . It ensures that the active pharmaceutical ingredients (APIs) meet the required purity and potency standards.
Mechanism of Action
Target of Action
Verlukast-d6, a deuterium labeled variant of Verlukast , is a potent, selective, and orally active antagonist of the leukotriene receptor . The primary target of Verlukast-d6 is the CysLT1 receptor , which plays a crucial role in mediating the effects of leukotrienes, a group of inflammatory mediators involved in conditions like asthma .
Mode of Action
As a leukotriene receptor antagonist, Verlukast-d6 binds to the CysLT1 receptor and inhibits its activity . This prevents leukotrienes from binding to these receptors and triggering inflammatory responses. It has been shown to cause bronchodilation within 2 hours of oral administration .
Biochemical Pathways
The antagonistic action of Verlukast-d6 on the CysLT1 receptor disrupts the leukotriene pathway, which plays a significant role in the pathogenesis of diseases like asthma . By blocking this pathway, Verlukast-d6 can reduce inflammation and other symptoms associated with these conditions.
Result of Action
The molecular and cellular effects of Verlukast-d6’s action primarily involve the reduction of inflammation and bronchodilation . By blocking the CysLT1 receptor, Verlukast-d6 prevents the leukotriene-induced recruitment of eosinophils and other inflammatory cells, thereby reducing inflammation . This can lead to a decrease in asthma symptoms and an improvement in lung function .
properties
IUPAC Name |
3-[(R)-[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUZQJFHDNNPFG-KHHVWKNZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Verlukast-d6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.